1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
Descripción
1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a benzimidazole derivative featuring a 2-chloro-phenoxy-ethyl substituent at the N1 position and a primary amine at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-5-1-4-8-14(11)20-10-9-19-13-7-3-2-6-12(13)18-15(19)17/h1-8H,9-10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDYFODQZAARMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, also known by its CAS number 309938-38-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 287.74 g/mol
- IUPAC Name : 1-[2-(2-chlorophenoxy)ethyl]-1H-benzoimidazol-2-ylamine
The structural characteristics of this compound contribute to its biological activity, particularly in targeting specific receptors and pathways in human cells.
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has demonstrated efficacy against human prostate cancer cells (PC3) through the modulation of specific adrenergic receptors (alpha1D and alpha1B) which are involved in cell proliferation and apoptosis .
- Receptor Interaction : The compound acts as an antagonist at alpha1-adrenoreceptors, which are implicated in numerous physiological processes. Its interaction with these receptors is crucial for its antitumor effects, as it influences cell signaling pathways related to growth and survival .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor properties of various compounds, this compound was evaluated using the sulforhodamine B (SRB) assay on PC3 prostate cancer cells. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting its potential as a therapeutic agent against prostate cancer .
Case Study 2: Mechanistic Insights
Further investigation into the mechanisms revealed that treatment with this compound led to a marked reduction in alpha1D and alpha1B receptor expression in PC3 cells. This downregulation was associated with increased apoptosis, highlighting the compound's role in modulating receptor expression and cell death pathways .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibits growth of PC3 prostate cancer cells | PubMed Study |
| Receptor Antagonism | Acts on alpha1-adrenoreceptors | PubMed Study |
| Apoptosis Induction | Induces cell death via receptor modulation | PubMed Study |
Comparación Con Compuestos Similares
Structural and Electronic Comparisons
Key structural analogs differ in the substituents on the phenoxy-ethyl group or benzimidazole core. These variations impact electronic, steric, and physicochemical properties:
Key Observations :
- Electron Effects : The 2-chloro substituent (electron-withdrawing) contrasts with the 4-methoxy (electron-donating) and 4-fluoro (moderately electron-withdrawing) groups. This affects reactivity in electrophilic substitution and coupling reactions .
- Lipophilicity : The methoxy analog (LogP = 3.287) is more lipophilic than the chloro derivative (estimated LogP ~3.5), suggesting nuanced solubility differences .
- Biological Interactions: Halogen bonds (Cl, F) and hydrogen-bonding capacity (NH₂ at C2) are critical for target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
